2-Benzoyl-4-methoxyphenyl sulfurofluoridate
Description
2-Benzoyl-4-methoxyphenyl sulfurofluoridate is a synthetic organic compound characterized by the presence of benzoyl, methoxyphenyl, and sulfurofluoridate groups
Properties
IUPAC Name |
2-benzoyl-1-fluorosulfonyloxy-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-19-11-7-8-13(20-21(15,17)18)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYDYPSAWIXXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)F)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-methoxyphenyl sulfurofluoridate typically involves the reaction of 2-benzoyl-4-methoxyphenol with sulfuryl fluoride (SO2F2). The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the isolation of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-methoxyphenyl sulfurofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfurofluoridate group to sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfurofluoridate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-4-methoxyphenyl sulfurofluoridate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-methoxyphenyl sulfurofluoridate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, resulting in the desired biological or chemical effects. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-4-methoxyphenyl sulfonate
- 2-Benzoyl-4-methoxyphenyl sulfate
- 2-Benzoyl-4-methoxyphenyl sulfide
Uniqueness
2-Benzoyl-4-methoxyphenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct chemical reactivity compared to its sulfonate, sulfate, and sulfide analogs. This unique reactivity makes it a valuable compound for specific synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
